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Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and biological activities of 7rh, a potent and selective inhibitor of Discoidin Domain Receptor 1
(DDR1). Also known as DDR1-IN-2, 7rh has emerged as a significant tool in cancer research,
demonstrating notable efficacy in preclinical models. This document consolidates key
guantitative data, details established experimental protocols for its evaluation, and visualizes its
impact on critical cellular signaling pathways.

Molecular Structure and Chemical Properties

7rh is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class of
compounds. Its systematic chemical name is (3-(2-(pyrazolo(1,5-a)pyrimidin-6-yl)-
ethynyl)benzamide. The structural integrity of 7rh is crucial for its high affinity and selective
binding to the ATP-binding pocket of the DDR1 kinase domain.
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Property

Value

Reference

Systematic Name

(3-(2-(pyrazolo(1,5-a)pyrimidin-
6-yl)-ethynyl)benzamide)

[1]

Molecular Formula C30H29F3N60O [2]
Molecular Weight 546.59 g/mol [2]
CAS Number 1429617-90-2 [2]
Appearance White to off-white solid

Solubility Soluble in DMSO

Biological Activity and Pharmacokinetics

7rh is a highly potent and selective ATP-competitive inhibitor of DDR1. Its selectivity for DDR1

over the closely related DDR2 and other kinases is a key attribute, minimizing off-target effects.

: hibi -

Target Kinase IC50 (nM) Reference
DDR1 6.8 [1]

DDR2 101.4

Bcr-Abl 355

c-Kit >10,000

Anti-proliferative Activity in Cancer Cell Lines

7rh has demonstrated dose-dependent inhibition of cell viability in various cancer cell lines,

particularly those with high DDR1 expression.
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Cell Line (Cancer Type) IC50 (pM) Reference
CNE2 (Nasopharyngeal) 1.97

HONEL1 (Nasopharyngeal) 3.71

CNE1 (Nasopharyngeal) 2.06

SUNEL1 (Nasopharyngeal) 3.95

K562 (Leukemia) 0.038

NCI-H460 (Lung) 2.98

Pharmacokinetics

Pharmacokinetic studies in rodents have demonstrated good oral bioavailability.

Value (in rats, 25 mglkg

Parameter Reference
p-o0.)
T1/2 (half-life) 15.53 h
Tmax (time to max
_ 4.25h
concentration)
Cmax (max concentration) 1867.5 pg/L
F (oral bioavailability) 67.4%
Parameter Value (in mice) Reference
T1/2 (half-life) ~12h

Mechanism of Action and Signaling Pathways

7rh exerts its anti-tumor effects by modulating key signaling pathways downstream of DDR1. In
nasopharyngeal carcinoma (NPC) cells, treatment with 7rh has been shown to downregulate
the Janus kinase 1 (JAK1)/signal transducer and activator of transcription 3 (STAT3) signaling
pathway. Concurrently, it upregulates the Ras/Raf/mitogen-activated protein kinase kinase
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(MEK)/extracellular signal-regulated kinase (ERK) and the phosphoinositide 3-kinase
(PI3K)/AKT signaling pathways.

Figure 1: 7rh's impact on DDR1-mediated signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to
characterize the activity of 7rh.

MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of 7rh on cancer cell lines.
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Seed cells in 96-well plates
(e.g., 5x1073 cells/well)

'

Treat with varying concentrations of 7rh
(e.g., 0.625-20 pmol/l)

:

Incubate for 72 hours

Add MTT reagent (5 mg/mL)

and incubate for 4 hours

Add DMSO to solubilize formazan crystals

Measure absorbance at 570 nm

Click to download full resolution via product page

Figure 2: Workflow for the MTT cell viability assay.

Materials:
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e Cancer cell lines (e.g., CNE2, HONE1, CNE1, SUNE1)
e 96-well plates

o Complete culture medium

e 7rh stock solution (in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

e Dimethyl sulfoxide (DMSO)
e Microplate reader
Procedure:

o Seed cells into 96-well plates at a density of 5 x 103 cells per well in 100 pL of complete
culture medium and incubate overnight.

o Prepare serial dilutions of 7rh in culture medium. The final concentrations should range from
0.625 to 20 umol/L.

» Replace the medium in each well with 100 uL of the medium containing the respective
concentrations of 7rh. Include a vehicle control (DMSO).

 Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
e Add 20 pL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

o Carefully remove the medium and add 150 pL of DMSO to each well to dissolve the
formazan crystals.

e Measure the absorbance at 570 nm using a microplate reader.

o Calculate the cell viability as a percentage of the vehicle-treated control and determine the
IC50 value.
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Western Blotting for Protein Expression and
Phosphorylation

This protocol is used to analyze the effect of 7rh on the expression and phosphorylation levels

of proteins in target signaling pathways.

Materials:

Cancer cell lines

6-well plates

7rh stock solution (in DMSO)

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
BCA protein assay kit

SDS-PAGE gels

Transfer buffer

PVDF membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-p-DDR1, anti-DDR1, anti-p-STAT3, anti-STAT3, anti-p-AKT,
anti-AKT, anti-actin)

HRP-conjugated secondary antibodies
Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Seed cells in 6-well plates and grow to 70-80% confluency.
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o Treat cells with desired concentrations of 7rh (e.g., 2, 4, 8 pumol/l) for a specified time (e.qg.,
24 hours).

e Lyse the cells in ice-cold lysis buffer and quantify the protein concentration using a BCA
assay.

o Denature equal amounts of protein (e.g., 20-30 pg) by boiling in Laemmli sample buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with the primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with the appropriate HRP-conjugated
secondary antibody for 1 hour at room temperature.

e Wash the membrane again and detect the protein bands using an ECL substrate and an
imaging system.

e Use a loading control (e.g., actin or GAPDH) to normalize the protein levels.

Cell Adhesion Assay

This protocol is used to evaluate the effect of 7rh on the adhesion of cancer cells to an
extracellular matrix (ECM) substrate.

Materials:

e Cancer cell lines

o 96-well plates pre-coated with an ECM protein (e.g., Matrigel or collagen)
e Serum-free culture medium

e 7rh stock solution (in DMSO)

e Calcein-AM or crystal violet stain
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e Fluorescence plate reader or spectrophotometer

Procedure:

» Pre-coat a 96-well plate with the desired ECM protein and block with BSA.
e Harvest and resuspend cells in serum-free medium.

o Treat the cells with various concentrations of 7rh for a predetermined time.
o Seed the treated cells (e.g., 5 x 10* cells/well) onto the pre-coated plate.
 Incubate for 1-2 hours to allow for cell adhesion.

o Gently wash the wells with PBS to remove non-adherent cells.

e Quantify the adherent cells by staining with Calcein-AM (for live cells) or crystal violet (for
fixed cells).

e Measure the fluorescence or absorbance to determine the relative number of adherent cells.

o Compare the adhesion of 7rh-treated cells to that of vehicle-treated controls.

Conclusion

7rh is a well-characterized, potent, and selective inhibitor of DDR1 with significant anti-cancer
properties demonstrated in vitro and in vivo. Its ability to modulate critical signaling pathways
involved in cell proliferation, adhesion, and survival makes it a valuable tool for cancer research
and a potential candidate for further therapeutic development. The experimental protocols
detailed in this guide provide a robust framework for the continued investigation of 7rh and
other DDR1 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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